2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Description
This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a butyl group at position 5 and a sulfanyl (-S-) linker at position 3. The sulfanyl group connects to an acetamide backbone, which is further attached to a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl group. The tetrahydrobenzothiazole moiety introduces a partially saturated bicyclic system, distinguishing it from fully aromatic benzothiazole derivatives. The compound’s molecular formula is C₁₅H₂₁N₅OS₂, with a molar mass of 351.48 g/mol. Key structural features include:
- Lipophilic butyl substituent: Enhances membrane permeability but may reduce aqueous solubility.
- Tetrahydrobenzothiazole: Provides conformational flexibility compared to planar aromatic systems.
Properties
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS2/c1-2-3-8-12-17-15(20-19-12)22-9-13(21)18-14-16-10-6-4-5-7-11(10)23-14/h2-9H2,1H3,(H,16,18,21)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTVLXYNRJKKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring is often synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the triazole and benzothiazole intermediates through a nucleophilic substitution reaction, typically using a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydrotriazoles: From reduction reactions.
Substituted Acetamides: From nucleophilic substitution reactions.
Scientific Research Applications
Structure and Composition
The molecular formula of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is with a molecular weight of approximately 351.5 g/mol. Its structure features a triazole ring linked to a benzothiazole structure via a sulfanyl group.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can form sulfoxides or sulfones.
- Reduction : May lead to the formation of dihydrotriazoles.
- Substitution : Engages in nucleophilic substitution reactions.
Major Products from Reactions
| Reaction Type | Major Products |
|---|---|
| Oxidation | Sulfoxides, Sulfones |
| Reduction | Dihydrotriazoles |
| Substitution | Substituted Acetamides |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in this process. Studies have shown that derivatives similar to this compound demonstrate potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Example Study : A comparative study highlighted that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.
Anticancer Activity
The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This mechanism makes it a candidate for further development in cancer therapeutics.
Targeting Specific Pathways : The compound may inhibit specific signaling pathways crucial for cancer cell survival.
Case Studies
- Antibacterial Efficacy : A study demonstrated that triazole derivatives showed enhanced antibacterial activity against Bacillus subtilis, with some compounds exhibiting MIC values lower than traditional antibiotics.
- Anticancer Properties : Research indicated that certain benzothiazole derivatives could inhibit tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting angiogenesis.
Mechanism of Action
The mechanism of action of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogues (Table 1) with modifications to the triazole substituents or acetamide-attached groups.
Table 1: Structural and Physicochemical Comparison
Notes:
- *Predicted values for the target compound based on substituent contributions.
- Data for analogues sourced from experimental or predicted values in literature .
Key Comparative Insights:
Structural Flexibility vs. Rigidity :
- The target compound’s tetrahydrobenzothiazole introduces conformational flexibility compared to the fully aromatic 3-methylphenyl or benzothiophene groups in analogues . This flexibility may influence binding to biological targets.
Lipophilicity and Solubility: The butyl group in the target compound increases lipophilicity (predicted logP ~3.5) relative to analogues with polar substituents (e.g., methoxy or cyano groups). This could enhance blood-brain barrier penetration but reduce water solubility.
Electronic Effects: The triazole ring in all compounds acts as a weak base (predicted pKa ~7.5–8.5), affecting ionization at physiological pH. The target compound’s lack of electron-withdrawing groups (e.g., bromo or cyano) may result in a slightly higher pKa (~8.2) compared to the bromo-hydroxyphenyl analogue (pKa 7.54) .
Steric Considerations :
- The bulky benzyl or 4-methylphenyl groups in analogues may hinder interactions with narrow enzyme active sites, whereas the target compound’s compact tetrahydrobenzothiazole could offer improved steric compatibility.
Synthetic Accessibility: Introducing the butyl group on the triazole likely requires straightforward alkylation steps, while the tetrahydrobenzothiazole synthesis involves cyclocondensation reactions. In contrast, bromo or cyano substituents in analogues demand halogenation or nitrile-forming reactions, increasing synthetic complexity.
Biological Activity
Overview
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound notable for its diverse biological activities. This compound combines the pharmacological properties of both triazole and benzothiazole moieties, which are recognized for their potential in antimicrobial and anticancer applications.
Chemical Structure
The compound features a triazole ring linked to a benzothiazole structure through a sulfanyl group. The molecular formula is , and it has been identified as having significant interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
1. Antimicrobial Activity:
- Inhibition of Cell Wall Synthesis: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in this process. Research indicates that triazole derivatives exhibit remarkable antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative species .
- Example Studies: In studies comparing various triazole derivatives, compounds similar to this one demonstrated potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
2. Anticancer Activity:
- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. This results in the inhibition of cell proliferation and promotes programmed cell death .
- Targeting Specific Pathways: It may also inhibit specific signaling pathways that are crucial for cancer cell survival, making it a candidate for further development in cancer therapeutics.
Comparative Analysis with Similar Compounds
To understand the efficacy of this compound relative to other compounds:
Case Studies
Several studies have highlighted the biological activity of triazole and benzothiazole derivatives:
- Antibacterial Efficacy: A study demonstrated that triazole derivatives showed enhanced antibacterial activity against Bacillus subtilis, with some compounds exhibiting MIC values lower than traditional antibiotics .
- Anticancer Properties: Research indicated that certain benzothiazole derivatives could inhibit tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting angiogenesis .
Q & A
Q. What are the key synthetic pathways and reaction optimization strategies for this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the triazole and benzothiazole moieties. For example, hydrazine hydrate can be used to functionalize acetamide intermediates under reflux in ethanol, with TLC (chloroform:methanol, 7:3) monitoring reaction progress . Optimizing reaction conditions (e.g., temperature, solvent choice, and stoichiometry) is critical. Triethylamine in dioxane has been employed as a base to facilitate chloroacetyl chloride coupling in analogous syntheses . Purification often involves recrystallization or chromatography (e.g., silica gel column) to isolate the product .
Q. Which spectroscopic and chromatographic methods are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are standard for verifying functional groups (e.g., sulfanyl, acetamide) and ring systems. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity . For example, in related triazole-acetamide derivatives, NMR peaks at δ 2.5–3.0 ppm correspond to methylene groups adjacent to sulfur atoms .
Q. How can researchers ensure high yield and purity during synthesis?
Critical steps include:
- Strict control of reaction pH and temperature to minimize side reactions.
- Use of anhydrous solvents (e.g., absolute ethanol) to prevent hydrolysis .
- Post-reaction quenching in ice water to precipitate intermediates .
- Recrystallization from ethanol-DMF mixtures to enhance crystallinity .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions?
Molecular docking studies (e.g., using AutoDock Vina) can simulate binding affinities between the compound’s triazole/benzothiazole moieties and enzyme active sites (e.g., kinases or proteases). Density Functional Theory (DFT) calculations predict electronic properties, such as HOMO-LUMO gaps, which correlate with reactivity and stability . For similar compounds, predicted pKa values (~7.5) suggest moderate solubility in physiological conditions .
Q. What methodologies address contradictions in bioactivity data across similar derivatives?
Contradictions often arise from substituent effects. For example:
- Alkyl chain length : Butyl vs. methyl groups on the triazole ring may alter lipophilicity and membrane permeability .
- Heterocyclic substituents : Benzothiazole vs. oxadiazole moieties impact hydrogen-bonding capacity . Systematic SAR studies with standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) are recommended. Meta-analyses of published data can identify trends in bioactivity .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Step 1 : Synthesize analogs with systematic substitutions (e.g., varying alkyl chains on the triazole or benzothiazole rings).
- Step 2 : Test in vitro bioactivity using assays tailored to hypothesized targets (e.g., MTT assay for anticancer activity ).
- Step 3 : Corrogate physicochemical properties (e.g., logP, polar surface area) with bioactivity using QSAR models.
- Step 4 : Validate findings with in vivo models (e.g., xenograft mice for antitumor efficacy) .
Methodological Challenges and Solutions
Q. What are the common pitfalls in scaling up synthesis, and how are they mitigated?
- Low yield in multi-step reactions : Optimize intermediate purification (e.g., flash chromatography) and use continuous flow chemistry for better heat/mass transfer .
- Byproduct formation : Monitor reactions with real-time HPLC-MS to detect impurities early .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
